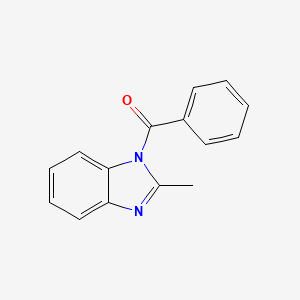

1H-Benzimidazole, 1-benzoyl-2-methyl-

Description

Significance and Versatility of the Benzimidazole (B57391) Heterocyclic Framework in Contemporary Chemical Research

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net Its prominence stems from its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets. researchgate.net This versatile framework is considered a "privileged structure" because its derivatives can bind to multiple receptors with high affinity, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions, enable efficient binding to macromolecules. nih.gov Consequently, benzimidazole derivatives have been successfully developed into a diverse range of therapeutic agents. nih.gov The wide-ranging applications of these compounds underscore the significance of the benzimidazole framework in contemporary chemical and pharmaceutical research. benthamscience.com

The vast pharmacological landscape of benzimidazole derivatives includes:

Antimicrobial Agents: Exhibiting activity against bacteria, fungi, and parasites. nih.govnih.govbenthamscience.com

Anticancer Agents: Showing potential in inhibiting tumor growth through various mechanisms. researchgate.netnih.gov

Antiviral Agents: Including compounds active against viruses like HIV. nih.gov

Anti-inflammatory and Analgesic Agents: Acting on enzymes like cyclooxygenases.

Antihypertensive and Anticoagulant Agents: Demonstrating effects on the cardiovascular system.

Proton Pump Inhibitors: Used in the treatment of acid-related gastrointestinal disorders.

The structural flexibility of the benzimidazole ring system allows for extensive derivatization, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov This adaptability has made the benzimidazole scaffold a continuous focus of research, aimed at discovering novel compounds with improved potency and selectivity. nih.gov

Rationale for Focused Academic Inquiry into 1H-Benzimidazole, 1-benzoyl-2-methyl- as a Privileged Structure

The specific compound, 1H-Benzimidazole, 1-benzoyl-2-methyl-, is a subject of academic interest due to the combination of three key structural features: the core benzimidazole scaffold, a methyl group at the 2-position, and a benzoyl group at the 1-position. The benzimidazole ring itself is a well-established privileged scaffold in medicinal chemistry. nih.govresearchgate.net

Academic inquiry into this particular derivative is driven by the following rationales:

Established Bioactivity of the 2-Methyl-1H-benzimidazole Moiety: Research has demonstrated that the simpler precursor, 2-methyl-1H-benzimidazole, possesses notable biological activities. For instance, studies have shown it to exhibit moderate antioxidant and prominent cytotoxic activities. banglajol.info This inherent bioactivity of the 2-methyl substituted core provides a strong foundation for further chemical modification.

Strategic Importance of N-1 Substitution: Structure-activity relationship (SAR) studies on the benzimidazole ring have identified the N-1, C-2, and C-6 positions as crucial for pharmacological effects. nih.gov Substitution at the N-1 position, in particular, is a common and effective strategy to modulate and enhance the therapeutic activity of benzimidazole compounds. nih.gov The introduction of different substituents at this nitrogen atom can lead to new derivatives with improved or entirely novel biological profiles.

Investigative Potential of the Benzoyl Group: The benzoyl moiety is not merely a simple substituent; it is a component of other privileged structures, such as the benzoylpiperidine fragment, which is found in many bioactive molecules. nih.gov The addition of a benzoyl group to the N-1 position of the 2-methyl-benzimidazole scaffold introduces a new dimension for molecular interactions. This modification can influence the compound's lipophilicity, steric profile, and electronic properties, potentially leading to enhanced binding with biological targets. Research on other 1-benzoyl-1H-benzimidazole derivatives has shown their potential as anticancer agents. rsc.org

Therefore, the focused academic inquiry into 1H-Benzimidazole, 1-benzoyl-2-methyl- is a logical step in the exploration of the chemical space around the benzimidazole nucleus. It represents a rational design approach, combining a known bioactive core (2-methyl-benzimidazole) with a strategically placed, potentially activity-enhancing group (N-benzoyl) to explore the synthesis of new chemical entities with potential therapeutic applications.

Historical Context of Benzimidazole Derivatization and its Evolution in Synthetic Organic Chemistry

The history of benzimidazole synthesis dates back to 1872. orientjchem.org The initial discovery that the 5,6-dimethylbenzimidazole (B1208971) unit is a fundamental part of vitamin B12 spurred significant interest in this heterocyclic system. researchgate.net The first synthesis involved the condensation of o-phenylenediamine (B120857) with a carboxylic acid derivative. orientjchem.org

One of the most classical and widely used methods for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid under heating in the presence of an acid catalyst like 4N HCl. A common procedure involves the condensation of o-phenylenediamine with various carboxylic acids or aldehydes. orientjchem.orgrsc.org The reaction with aldehydes typically proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclodehydrogenation to yield the benzimidazole ring. orientjchem.org

Over the decades, synthetic methodologies have evolved significantly. Early methods often required harsh reaction conditions, such as high temperatures and strong acids. orientjchem.org The evolution of synthetic organic chemistry has led to the development of more efficient, milder, and environmentally benign procedures. rsc.org

Recent advancements in the synthesis of benzimidazole derivatives include:

Catalyst Development: A wide range of catalysts have been employed to improve reaction yields and conditions, including p-toluenesulfonic acid (p-TsOH), lanthanide triflates, and various nanocomposites. orientjchem.orgrsc.org

One-Pot Syntheses: Procedures have been developed where multiple reaction steps are carried out in a single reaction vessel, improving efficiency and reducing waste.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields. nih.gov

Green Chemistry Approaches: Reflecting a broader trend in chemistry, there is a growing emphasis on using environmentally friendly solvents (like water), solvent-free conditions, and developing more sustainable synthetic routes. rsc.org

This continuous evolution in synthetic methods has made a vast library of benzimidazole derivatives accessible for screening and development in various fields of chemical research. rsc.org

Compound Data

Interactive Table of Compound Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number |

| 1H-Benzimidazole, 1-benzoyl-2-methyl- | C15H12N2O | 236.27 g/mol | 20730-81-2 |

| 2-Methyl-1H-benzimidazole | C8H8N2 | 132.16 g/mol | 615-15-6 |

Interactive Table of Spectroscopic Data for 2-Methyl-1H-benzimidazole

| Spectroscopic Data | Values |

| FT-IR (cm⁻¹) | 3178 (N-H), 2916 (C-H aliphatic) orientjchem.org |

| ¹H-NMR (400 MHz, δ ppm) | 7.26 (t, 2H, Benz.), 7.71 (t, 2H, Benz.), 2.45 (s, 1H, N-H), 2.20 (s, 3H, CH₃) orientjchem.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92568-81-5 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2-methylbenzimidazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H12N2O/c1-11-16-13-9-5-6-10-14(13)17(11)15(18)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

QKHRLROZDNYADQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole, 1 Benzoyl 2 Methyl

Foundational Synthetic Routes to the 1H-Benzimidazole Core Structure

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. chemrevlett.comnih.govsemanticscholar.org Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Condensation Reactions Involving ortho-Phenylenediamines and Carboxylic Acid Derivatives

The most classical and widely utilized method for synthesizing the benzimidazole ring is the Phillips-Ladenburg reaction. semanticscholar.org This approach involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, such as an ester, acid chloride, or anhydride (B1165640). mdpi.comresearchgate.netbanglajol.info The reaction is typically promoted by heat and acidic conditions. ijariie.comorientjchem.org For instance, the condensation of o-phenylenediamine (B120857) with various carboxylic acids can be effectively catalyzed by p-Toluenesulfonic acid (p-TSOH) under reflux conditions to yield 2-substituted benzimidazoles. orientjchem.org This foundational reaction is a direct pathway to installing a substituent at the 2-position of the benzimidazole ring, dictated by the choice of the carboxylic acid reactant. banglajol.info The reaction generally proceeds in high yield and is a common first step in the synthesis of more complex benzimidazole derivatives. ijariie.com

Alternative Cyclization Strategies for Benzimidazole Ring Formation

Beyond the direct condensation with carboxylic acids, several alternative strategies have been developed to construct the benzimidazole core. Many of these methods still utilize ortho-phenylenediamines as the key starting material but employ different reaction partners and catalysts.

One common alternative involves the reaction of o-phenylenediamines with aldehydes. nih.gov This reaction requires an oxidative step to achieve the final aromatic benzimidazole ring system. Various oxidizing agents, such as hypervalent iodine or hydrogen peroxide in the presence of hydrochloric acid, have been successfully used for this one-pot transformation, which offers mild conditions and high yields. organic-chemistry.org

Another powerful strategy is the reductive cyclization of o-nitroanilines. researchgate.net This method allows for the synthesis of benzimidazoles from readily available starting materials. For example, o-nitroanilines can react with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4) to form the benzimidazole ring in a single step. researchgate.net More modern approaches have also utilized catalytic systems, such as an iron/sulfur combination, for the redox condensation of 2-nitroaniline (B44862) with acids. semanticscholar.org

Other innovative methods include:

Intramolecular N-arylation: N-(2-haloaryl) amidines can undergo a base-mediated intramolecular cyclization to form benzimidazoles, a method that can proceed even in water without a metal catalyst. mdpi.com

Catalytic Dehydrogenative Coupling: Transition-metal catalysts, such as those based on cobalt or manganese, can facilitate the dehydrogenative coupling of aromatic diamines with alcohols to selectively form 2-substituted benzimidazoles. organic-chemistry.org

Multicomponent Reactions: Efficient protocols have been designed that create multiple bonds in a single operation. For example, N-thiomethyl benzimidazoles can be synthesized from o-phenylenediamines, thiophenols, and aldehydes in a metal-free, base-promoted sequential multicomponent assembly. nih.gov

Targeted Synthesis of 1H-Benzimidazole, 1-benzoyl-2-methyl-

The specific synthesis of 1H-Benzimidazole, 1-benzoyl-2-methyl- requires the sequential or convergent formation of the 2-methylbenzimidazole (B154957) core followed by the regioselective introduction of a benzoyl group at the N1 position.

Regioselective N1-Benzoylation Strategies

The N-acylation of benzimidazoles presents a challenge of regioselectivity. Due to the rapid tautomerization of the N-H proton between the two nitrogen atoms in unsymmetrically substituted benzimidazoles, acylation can potentially yield a mixture of N1 and N3 isomers. instras.com Achieving regioselectivity is therefore crucial for the targeted synthesis of 1H-Benzimidazole, 1-benzoyl-2-methyl-.

The benzoylation is typically achieved using a benzoylating agent like benzoyl chloride in the presence of a base. The choice of reaction conditions, including the base and solvent, can influence the regiochemical outcome. While specific studies on the benzoylation of 2-methylbenzimidazole are not detailed in the provided context, general principles of N-acylation of heterocycles apply. Copper catalysts have been shown to mediate the chemoselective N-acylation of benzimidazoles with phenylacetic acids to yield tertiary amides. rsc.org In a typical laboratory preparation, the benzimidazole would be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, THF) to form the benzimidazolide (B1237168) anion, which then acts as a nucleophile, attacking the benzoyl chloride. The steric hindrance from the adjacent 2-methyl group may play a role in directing the incoming benzoyl group.

Introduction of the 2-Methyl Substituent

The introduction of the methyl group at the 2-position is most directly accomplished during the formation of the benzimidazole core itself. Following the Phillips condensation method, o-phenylenediamine is reacted with acetic acid. banglajol.infoyoutube.com Heating a mixture of o-phenylenediamine with acetic acid, often with a dehydrating agent or in a high-boiling solvent, leads to cyclization and the formation of 2-methyl-1H-benzimidazole. semanticscholar.orgyoutube.com One procedure involves refluxing o-phenylenediamine with acetic acid and water for approximately 45 minutes, followed by neutralization with a base to precipitate the product. youtube.com This method is efficient and provides the desired 2-substituted core in good yield. semanticscholar.org

Synthesis of 2-Methyl-1H-Benzimidazole

A summary of common methods for the synthesis of the 2-methyl-1H-benzimidazole core structure.

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Acetic Acid | None (thermal) | Reflux in water, 45 min | 71.57% | semanticscholar.orgyoutube.com |

| o-Phenylenediamine, Glacial Acetic Acid | None | Condensation reaction | High | banglajol.info |

| Benzene-1,2-diamine, Tertiary Amines | Rhodium@Polystyrene NPs | Catalytic alkylation | Not specified | researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 1H-Benzimidazole, 1-benzoyl-2-methyl- involves refining the conditions for both the core formation and the subsequent N-benzoylation step to maximize yield and purity while minimizing reaction times.

For the N-functionalization step, studies on the N-alkylation of benzimidazoles have shown that reaction conditions are critical. For instance, the use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium can significantly enhance reaction rates for N-alkylation, providing excellent yields in very short reaction times. lookchem.com While this applies to alkylation, similar phase-transfer principles could potentially optimize the benzoylation reaction. The choice of base is also critical; optimization studies for the cyclization of N-arylamidoxime to benzimidazoles found that organic bases like DBU or inorganic bases like potassium hydroxide (B78521) could be effective, with yields varying significantly based on the base and solvent combination. nih.govacs.org For N-acylation reactions, the development of protocols using water as a solvent at room temperature represents a greener and more efficient approach, often leading to high yields and simple workup procedures. researchgate.net The use of microwave irradiation has also been reported to accelerate the condensation step in benzimidazole synthesis, increasing yields by up to 50% and reducing reaction times by 96-98% compared to conventional heating. organic-chemistry.org

Optimization of N-Functionalization of Benzimidazoles

Examples of optimized conditions for N-alkylation and related cyclizations, which inform potential strategies for N-benzoylation.

| Reaction Type | Substrate | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzimidazole | Alkyl bromide, NaOH, SDS, Water | Excellent yields (78-96%) in short reaction times (10 min). | lookchem.com |

| Acylation-Cyclization | N-Arylamidoxime | Acylating agent, DBU, PhCl, 132 °C | High yields (85-96%) for various substituted benzimidazoles. | nih.govacs.org |

| Acylation-Cyclization | N-Arylamidoxime | Acylating agent, KOH, Acetonitrile | Alternative to organic bases, yielding products in 57-70% yield. | nih.govacs.org |

| Condensation | o-Phenylenediamine, Aldehyde | Microwave irradiation | Yields increased by 10-50%; time reduced by 96-98%. | organic-chemistry.org |

Chemical Reactivity and Derivatization Studies of 1H-Benzimidazole, 1-benzoyl-2-methyl-

The chemical behavior of 1H-Benzimidazole, 1-benzoyl-2-methyl- is characterized by the interplay of its three key structural components: the benzimidazole ring, the 2-methyl group, and the N-benzoyl moiety. The reactivity of each of these sites allows for a variety of chemical transformations, leading to a diverse range of derivatives.

Electrophilic and Nucleophilic Substitutions on the Benzimidazole Ring

The benzimidazole ring system possesses a unique electronic structure that influences its reactivity towards both electrophiles and nucleophiles. The benzene portion of the ring is susceptible to electrophilic attack, while the imidazole moiety can participate in both electrophilic and nucleophilic reactions.

Electrophilic Substitution:

The benzimidazole ring is generally considered to be electron-rich and therefore reactive towards electrophiles. chemicalbook.com The positions 4, 5, 6, and 7 on the benzene ring are susceptible to electrophilic substitution reactions. chemicalbook.com However, the presence of the electron-withdrawing N-benzoyl group at the N-1 position is expected to deactivate the ring towards electrophilic attack to some extent. Nevertheless, under appropriate conditions, electrophilic substitution reactions can be achieved. For instance, nitration of 1-methyl-2-substituted benzimidazoles has been shown to occur on the benzene ring, yielding a mixture of 5- and 6-nitro derivatives. longdom.org Similarly, halogenation reactions can introduce halogen atoms onto the benzimidazole core.

Nucleophilic Substitution:

The C-2 position of the benzimidazole ring is electron-deficient and thus prone to nucleophilic attack. chemicalbook.com This reactivity is further enhanced by the presence of a good leaving group at this position. While the 2-methyl group in the target compound is not a typical leaving group, its transformation into one could facilitate nucleophilic substitution. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like methoxide (B1231860) and ethoxide, demonstrating the susceptibility of the C-2 position to nucleophilic displacement. longdom.org Intramolecular nucleophilic aromatic substitution has also been observed in 2-(2-nitrophenyl)-1H-benzimidazoles, leading to cyclization. nih.gov

| Reaction Type | Reagents and Conditions | Product(s) |

| Nitration | HNO₃/H₂SO₄ | Mixture of 5-nitro and 6-nitro derivatives |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halogenated benzimidazole derivatives |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RNH₂) on 2-halo derivative | 2-substituted benzimidazole |

Transformations Involving the 2-Methyl Group and its Active Hydrogens

The methyl group at the C-2 position of the benzimidazole ring is acidic due to the electron-withdrawing nature of the adjacent imidazole ring. These "active hydrogens" can be abstracted by a base, generating a carbanion that can participate in various condensation and substitution reactions.

This reactivity is a cornerstone for the synthesis of a wide array of derivatives. For instance, the 2-methyl group can undergo condensation with aldehydes and ketones to form styryl and related derivatives. instras.com A notable application is the reaction with phthalic anhydride at elevated temperatures to yield phthalones. instras.com

Furthermore, the active methyl group can be involved in the formation of fused heterocyclic systems. Condensation reactions with various bifunctional reagents can lead to the construction of new rings fused to the benzimidazole core. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyridobenzimidazoles. kau.edu.sa

| Reaction Type | Reagent | Product Type |

| Condensation | Aromatic aldehydes | 2-Styrylbenzimidazole derivatives |

| Condensation | Phthalic anhydride | Benzimidazolylphthalones |

| Cyclocondensation | α,β-Unsaturated ketones | Pyridobenzimidazoles |

Reactivity at the N-Benzoyl Moiety

Hydrolysis:

The amide linkage of the N-benzoyl group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-methyl-1H-benzimidazole and benzoic acid. Studies on the hydrolysis of a related compound, N-benzoyl-2-phenylimidazole, have shown that the reaction proceeds through different mechanisms depending on the pH. psu.edu In acidic media, the reaction is catalyzed by hydronium ions, while in alkaline conditions, it is catalyzed by hydroxide ions. psu.edu This cleavage can be a useful deprotection strategy in multi-step syntheses.

Reactions of the Carbonyl Group:

While less common for N-acylimidazoles compared to other carbonyl compounds, the carbonyl group of the N-benzoyl moiety could potentially undergo reactions such as reduction or addition of organometallic reagents. However, the reactivity is tempered by the delocalization of the nitrogen lone pair into the carbonyl group.

| Reaction Type | Reagents and Conditions | Product(s) |

| Hydrolysis (Acidic) | H₃O⁺ | 2-Methyl-1H-benzimidazole, Benzoic acid |

| Hydrolysis (Basic) | OH⁻ | 2-Methyl-1H-benzimidazole, Benzoate |

Cycloaddition and Condensation Reactions for Fused Systems

The benzimidazole scaffold, and specifically 1H-Benzimidazole, 1-benzoyl-2-methyl-, can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the inherent reactivity of both the imidazole and benzene rings, as well as the active methyl group.

Cycloaddition Reactions:

The C=N double bond within the imidazole ring can potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, a 1-propargyl-2-isoxazolylmethyl-benzimidazole has been shown to react with diphenylnitrilimine, where the reaction involves the benzimidazolic C=N bond, leading to a ring-opened, highly functionalized pyrazolyl isoxazole (B147169) derivative. researchgate.net

Condensation Reactions:

The formation of fused systems through condensation reactions is a well-established strategy in benzimidazole chemistry. As mentioned in section 2.3.2, the active methyl group is a key participant in such reactions. Condensation of 2-methylbenzimidazole derivatives with various dicarbonyl compounds or their equivalents can lead to the formation of fused pyridines, pyrazines, and other heterocyclic rings. For instance, the reaction of 1H-benzimidazole-2-acetonitrile with enaminones can produce pyridobenzimidazoles. kau.edu.sa Similarly, successive nucleophilic additions of benzimidazole derivatives to arynes provide a route to fused benzimidazoles. rsc.org

| Reaction Type | Reagent Type | Fused System Formed |

| 1,3-Dipolar Cycloaddition | Dipoles (e.g., Nitrile imines) | Fused triazoles (potentially after rearrangement) |

| Condensation | α,β-Unsaturated ketones | Pyridobenzimidazoles |

| Condensation | Dicarbonyl compounds | Fused pyridines, pyrazines, etc. |

| Reaction with Arynes | Aryne precursors | Fused benzimidazoles |

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole, 1 Benzoyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 1H-Benzimidazole, 1-benzoyl-2-methyl-. Through the analysis of ¹H, ¹³C, and various 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the precise arrangement of the benzoyl and 2-methylbenzimidazole (B154957) moieties.

Proton (¹H) NMR Spectroscopic Analysis for Proton Connectivity and Environment

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons within the molecule. The aromatic region of the spectrum is complex, showing signals for the four protons of the benzimidazole (B57391) ring and the five protons of the benzoyl group. These protons typically appear as multiplets due to spin-spin coupling. The methyl group at the 2-position of the benzimidazole ring characteristically appears as a sharp singlet in the upfield region of the spectrum.

For the related parent compound, 2-methyl-1H-benzimidazole, the methyl protons typically appear as a singlet around 2.51 ppm in DMSO-d6. rsc.org The aromatic protons of the benzimidazole ring appear as two multiplets, one for H-4/H-7 and another for H-5/H-6, usually between 7.11 and 7.49 ppm. rsc.org The introduction of the N-benzoyl group in 1H-Benzimidazole, 1-benzoyl-2-methyl- induces significant shifts in these proton signals due to its electronic and anisotropic effects. The protons of the benzoyl group itself will present as a distinct set of multiplets in the aromatic region.

Table 1: Representative ¹H NMR Data for Related Benzimidazole Structures This table provides context from related compounds, as specific high-resolution data for the title compound is not detailed in the provided search results.

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 2-Methyl-1H-benzimidazole rsc.org | DMSO-d6 | CH₃ | 2.51 | s |

| Ar-H (H-5, H-6) | 7.11 - 7.14 | m | ||

| Ar-H (H-4, H-7) | 7.46 - 7.49 | m | ||

| 2-Phenyl-1H-benzimidazole rsc.org | DMSO-d6 | Ar-H (benzimidazole) | 7.23 - 7.20 | m |

| Ar-H (benzimidazole) | 7.62 - 7.49 | m | ||

| Ar-H (phenyl) | 8.21 - 8.20 | t |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. It shows distinct signals for each unique carbon atom. Key signals include the carbonyl carbon (C=O) of the benzoyl group, which is expected to appear significantly downfield (typically >165 ppm) due to its deshielded nature. The methyl carbon (CH₃) will be observed in the upfield region of the spectrum. The aromatic carbons of both the benzimidazole and benzoyl rings will populate the region between approximately 110 and 155 ppm.

For the parent 2-methyl-1H-benzimidazole, the methyl carbon appears around 15.0 ppm in DMSO-d6. rsc.org The attachment of the benzoyl group at the N-1 position influences the chemical shifts of the benzimidazole carbons, particularly C-2, C-7a, and C-4. For instance, in related N-substituted benzimidazoles, the C-2 carbon signal is a key indicator of the substitution pattern. arabjchem.orgresearchgate.net

Table 2: Representative ¹³C NMR Data for Related Benzimidazole Structures This table provides context from related compounds, as specific high-resolution data for the title compound is not detailed in the provided search results.

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-Methyl-1H-benzimidazole rsc.org | DMSO-d6 | CH₃ | 15.0 |

| C-5/C-6 | 114.5 | ||

| C-4/C-7 | 121.3 | ||

| C-3a/C-7a | 139.4 | ||

| C-2 | 151.6 | ||

| 2-Phenyl-1H-benzimidazole rsc.org | DMSO-d6 | C-5/C-6 | 122.58 |

| C-4/C-7 | (not specified) | ||

| C-2 | 151.70 | ||

| Phenyl C-1' | 130.31 | ||

| Phenyl C-2'/C-6' | 126.91 | ||

| Phenyl C-3'/C-5' | 129.42 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Correlation

To definitively assign the complex ¹H and ¹³C spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity between adjacent protons within the benzimidazole and benzoyl aromatic rings, helping to differentiate the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This experiment is crucial for assigning the carbon signals based on the already established proton assignments. For example, the singlet from the methyl protons will correlate to the methyl carbon signal in the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: Characteristic Absorptions of Benzoyl and Benzimidazole Moieties

The IR spectrum of 1H-Benzimidazole, 1-benzoyl-2-methyl- is dominated by characteristic absorption bands that confirm the presence of its key structural features. The most prominent band is the carbonyl (C=O) stretching vibration from the benzoyl group, which is expected to appear in the region of 1680-1660 cm⁻¹. The exact position of this band can provide information about the electronic environment and conformation of the acyl group.

Other significant absorptions include the C=N stretching of the imidazole (B134444) ring, typically found around 1625 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from both rings will appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. semanticscholar.org The absence of a broad N-H stretching band (typically around 3400-3200 cm⁻¹) is a key confirmation of the N-1 substitution on the benzimidazole ring. rsc.org

Table 3: Characteristic IR Absorption Frequencies for 1H-Benzimidazole, 1-benzoyl-2-methyl- This table is a projection based on characteristic frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | semanticscholar.org |

| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | semanticscholar.org |

| C=O Stretch (Amide/Ketone) | Benzoyl C=O | 1680 - 1660 | researchgate.net |

| C=N Stretch | Imidazole Ring | ~1625 | rsc.orgresearchgate.net |

| C=C Stretch (Aromatic) | Benzene (B151609)/Benzimidazole Rings | 1600 - 1450 | researchgate.net |

Raman Spectroscopy for Complementary Vibrational Insights

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For 1H-Benzimidazole, 1-benzoyl-2-methyl-, this analysis confirms its molecular identity and provides insights into its structural stability.

The molecular formula for 1H-Benzimidazole, 1-benzoyl-2-methyl- is C₁₅H₁₂N₂O. nih.gov The calculated molecular weight is 236.27 g/mol . Electron ionization mass spectrometry (EI-MS) is a common technique used to study the fragmentation of benzimidazole derivatives. The fragmentation of the parent compound, 2-methyl-1H-benzimidazole (C₈H₈N₂), shows a molecular ion peak corresponding to its molecular weight of 132.16 g/mol . nist.govnist.gov

For 1H-Benzimidazole, 1-benzoyl-2-methyl-, the fragmentation process is expected to be initiated by the cleavage of the benzoyl group or fragmentation within the benzimidazole ring system. A primary fragmentation pathway for benzimidazole derivatives involves the loss of HCN (27 amu), which is a characteristic fragmentation of the imidazole ring. journalijdr.com In the case of 1H-Benzimidazole, 1-benzoyl-2-methyl-, a significant fragment would likely correspond to the benzoyl cation [C₆H₅CO]⁺ at m/z 105, resulting from the cleavage of the N-CO bond. Another possible fragmentation could involve the loss of the entire benzoyl group to give a fragment corresponding to the 2-methylbenzimidazole cation. Further fragmentation of the benzimidazole nucleus would then proceed.

Table 1: Key Mass Spectrometry Data for 1H-Benzimidazole, 1-benzoyl-2-methyl- and Related Fragments

| Species | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 1H-Benzimidazole, 1-benzoyl-2-methyl- | C₁₅H₁₂N₂O | 236.27 |

| Benzoyl cation | C₇H₅O⁺ | 105.11 |

This interactive table allows for sorting and filtering of the presented data.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystallographic data for 1H-Benzimidazole, 1-benzoyl-2-methyl- is not available in the surveyed literature, analysis of closely related structures, such as 2-benzoyl-1H-benzimidazole, offers valuable insights into the expected molecular conformation and packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The parent compound, benzimidazole, exhibits absorption maxima in water at 245 nm, 271 nm, and 278 nm. nih.gov For 2-methyl-1H-benzimidazole, characteristic UV absorption bands are also observed. nist.gov

The introduction of a benzoyl group at the N1 position of the 2-methylbenzimidazole core to form 1H-Benzimidazole, 1-benzoyl-2-methyl- is expected to significantly influence its electronic spectrum. The benzoyl group acts as a chromophore, and its conjugation with the benzimidazole system will likely lead to a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). The spectrum would be characterized by π → π* transitions associated with the aromatic systems and n → π* transitions involving the non-bonding electrons of the nitrogen atoms and the carbonyl oxygen.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Benzimidazole, 1-benzoyl-2-methyl- |

| 2-Methyl-1H-benzimidazole |

| Benzimidazole |

| 2-Benzoyl-1H-benzimidazole |

Computational and Theoretical Investigations of 1h Benzimidazole, 1 Benzoyl 2 Methyl

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For 1H-Benzimidazole, 1-benzoyl-2-methyl-, DFT calculations are instrumental in determining its most stable three-dimensional shape (optimized geometry) and understanding its electronic characteristics. nih.govresearchgate.net

Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govmdpi.com These calculations yield crucial information about the molecule's bond lengths, bond angles, and dihedral angles, providing a precise model of its structure. nih.gov Furthermore, DFT is used to explore the electronic properties that govern the molecule's reactivity and interactions. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.comdergipark.org.tr

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter; a large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This analysis is vital for predicting how 1H-Benzimidazole, 1-benzoyl-2-methyl- might participate in chemical reactions and charge transfer processes. irjweb.com For instance, in the related compound Benomyl, the HOMO-LUMO energy gap is calculated to be 5.039 eV, suggesting significant stability. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Benzimidazole (B57391) Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table presents data for related benzimidazole structures to illustrate the typical range of values obtained through DFT calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MESP surface maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the MESP map represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue areas denote regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net For benzimidazole derivatives, negative potentials are often localized over electronegative atoms like nitrogen and the oxygen of a carbonyl group, while the hydrogen atoms of the benzimidazole ring often exhibit positive potential. nih.govresearchgate.net This mapping helps identify the regions of 1H-Benzimidazole, 1-benzoyl-2-methyl- that are likely to engage in intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and intermolecular and intramolecular interactions within a molecule. nih.govnih.gov This method investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. mdpi.com

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. biointerfaceresearch.comnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and predicting their binding affinity. researchgate.net For 1H-Benzimidazole, 1-benzoyl-2-methyl-, docking simulations can identify potential protein targets and estimate its inhibitory activity.

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the binding energy of different poses. A lower binding energy (more negative value) generally indicates a more stable ligand-receptor complex and higher binding affinity. semanticscholar.orgnih.gov Benzimidazole derivatives have been successfully docked into various protein targets, including protein kinases, DNA gyrase, and beta-tubulin, demonstrating their broad therapeutic potential. researchgate.netnih.govsemanticscholar.org

Docking simulations reveal the specific binding mode of a ligand within the active site of a receptor. nih.gov This includes the precise orientation and conformation of the ligand that allows for optimal interaction with the protein's amino acid residues. researchgate.net Understanding the binding mode is essential for explaining the compound's biological activity and for guiding further structural modifications to improve potency.

For benzimidazole derivatives, common binding modes involve the formation of hydrogen bonds between the nitrogen atoms of the benzimidazole ring and polar residues in the receptor's active site. semanticscholar.orgsemanticscholar.org Additionally, the aromatic rings of the benzimidazole scaffold frequently participate in non-covalent interactions such as π-π stacking, π-alkyl, and van der Waals forces with hydrophobic residues of the target protein. semanticscholar.org For example, docking studies of a benzimidazole derivative with beta-tubulin showed hydrogen bonds with threonine and tyrosine residues, alongside multiple π-stacking interactions. semanticscholar.org

A detailed analysis of the docked complex allows for the identification of the specific amino acid residues that play a critical role in anchoring the ligand to the receptor. semanticscholar.org These key interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are the primary drivers of binding affinity and selectivity. researchgate.net

By identifying these key residues and forces, researchers can understand the structural basis of the ligand's activity. For instance, in studies with 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives targeting the CRF-1 receptor, residues Glu196 and Lys334 were identified as key hydrogen bond donors/acceptors, while Trp9 was involved in π-π stacking. semanticscholar.org This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds like 1H-Benzimidazole, 1-benzoyl-2-methyl- to enhance their interaction with a specific biological target.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Liver Alcohol Dehydrogenase | 5ADH | -8.3 to -9.0 | Not specified | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive protein hydrolase | 4XX3 | -9.2 to -10.0 | Not specified | biointerfaceresearch.com |

| Benzimidazole derivatives | Topoisomerase II | 1JIJ | Best score: -7.5 | Not specified | researchgate.net |

| Benzimidazole derivatives | DNA Gyrase | 1KZN | Best score: -8.0 | Not specified | researchgate.net |

| 2-(3,4-dimethyl phenyl)-1H-1, 3- benzimidazole | Beta-tubulin | 1SA0 | -8.50 | THR A:340, TYR A:312, PHE A:296 | semanticscholar.org |

This table summarizes findings from docking studies on various benzimidazole derivatives to provide context for the potential interactions of the title compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For benzimidazole derivatives, including 1H-Benzimidazole, 1-benzoyl-2-methyl-, MD simulations offer crucial insights into their conformational dynamics, stability, and interaction with biological targets. semanticscholar.orgmdpi.com

Researchers utilize MD simulations to understand how these molecules behave in a simulated biological environment, such as in solution or when bound to a protein. semanticscholar.org A typical simulation involves calculating the forces between atoms and using these forces to predict their motion over a series of small time steps. High-performance software such as GROMACS, AMBER, and NAMD are commonly employed for these simulations. nih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. In studies of benzimidazole derivatives, the RMSD of the protein's backbone is often monitored to assess the stability of the protein-ligand complex. A stable RMSD, typically fluctuating between 1.5 and 2.5 Å over a simulation timescale of 50 nanoseconds or more, suggests that the ligand has formed a stable complex with the target protein. semanticscholar.org

Root Mean Square Fluctuation (RMSF): This analysis helps to identify the flexibility of individual amino acid residues within a protein when a ligand is bound. By analyzing RMSF, researchers can pinpoint which parts of the protein are most affected by the binding of the benzimidazole derivative. semanticscholar.org

For instance, in simulations involving benzimidazole compounds targeting beta-tubulin, MD studies confirmed stable binding energies and interactions at the molecular level. semanticscholar.org The stability of the protein was observed to be significantly enhanced in the presence of the benzimidazole ligand, with average RMSD values remaining around 1.7 to 2.0 Å. semanticscholar.org Such simulations are critical for validating docking poses and understanding the dynamic nature of the interactions that govern the stability and, ultimately, the activity of the compound. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. biointerfaceresearch.comnih.gov These models are invaluable in medicinal chemistry for understanding the structural requirements for a desired effect and for designing new, more potent derivatives.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, steric, electronic, and structural properties of a molecule. nih.gov For benzimidazole derivatives, a wide array of descriptors are used to correlate with observed activities such as antibacterial, anticancer, or antioxidant effects. nih.govresearchgate.netnih.gov

A multiple linear regression (MLR) procedure is frequently used to develop the QSAR model, which takes the form of an equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Biological activity data, such as the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50), are often converted to a logarithmic scale (e.g., log(1/cMIC)) for these analyses. nih.govresearchgate.net

| Descriptor Type | Example Descriptors | Relevance to Benzimidazole Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole Moment (µ) | Influence the ability of the molecule to participate in charge-transfer interactions, which is crucial for binding to biological targets. nih.govdntb.gov.ua |

| Steric/Topological | Molecular Weight (MW), Molar Refractivity (MR), Wiener Index, Kier & Hall Shape Indices | Describe the size and shape of the molecule, which determines how well it fits into a receptor's binding pocket. |

| Physicochemical | Log P (lipophilicity), Polar Surface Area (PSA) | Govern the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, affecting its bioavailability. jcchems.com |

| Quantum-Chemical | Hardness (η), Electronegativity (χ) | Provide insights into the chemical reactivity and stability of the molecule. mjcce.org.mk |

In a representative QSAR study on 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa, a combination of these descriptor types was used to build a statistically significant model with a high correlation coefficient (r² > 0.99), indicating a strong relationship between the structural properties and antibacterial activity. nih.gov

A key application of a validated QSAR model is its predictive power. nih.gov Once a reliable correlation is established, the model can be used to predict the biological activity of novel, yet-to-be-synthesized benzimidazole derivatives. This in silico screening process saves significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.netjcchems.com

The predictive ability of a QSAR model is typically validated using two main methods:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to test the model's robustness and stability. mjcce.org.mk

External Validation: The model is used to predict the activity of an external set of compounds that were not included in the model's development. A high correlation between the predicted and observed activities for this external set confirms the model's real-world predictive power. nih.govresearchgate.net

For example, a 2D-QSAR model developed for benzimidazole derivatives as anticancer agents showed excellent internal and external validation parameters (R² = 0.904, CCC = 0.867). researchgate.net This model was then successfully used to predict the IC50 values of newly synthesized compounds, demonstrating its utility in guiding the design of new drug candidates. researchgate.netnih.gov This approach allows medicinal chemists to rationally design derivatives of 1H-Benzimidazole, 1-benzoyl-2-methyl- with modifications aimed at enhancing a specific biological activity. biointerfaceresearch.com

Investigation of Non-Linear Optical (NLO) Properties

Organic materials like benzimidazole derivatives are of significant interest in the field of non-linear optics (NLO) due to their potential applications in optoelectronic technologies, such as optical switching and frequency conversion. ias.ac.inresearchgate.net Computational studies are essential for predicting and understanding the NLO properties of molecules like 1H-Benzimidazole, 1-benzoyl-2-methyl- before undertaking complex synthesis and experimental characterization. dntb.gov.ua

The NLO response of a molecule is determined by its change in polarizability under a strong electromagnetic field. Key NLO properties investigated computationally include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): Governs second-order NLO phenomena like Second Harmonic Generation (SHG), where the frequency of incident light is doubled. ias.ac.in

Third-Order Hyperpolarizability (γ) and Susceptibility (χ³): Relate to third-order NLO processes. researchgate.net

Density Functional Theory (DFT) calculations are a primary method for computing these properties. nih.gov Studies on various benzimidazole derivatives have shown that structural modifications can significantly enhance NLO responses. For instance, creating donor-π-acceptor systems within the molecule can lead to large hyperpolarizability values. nih.gov The presence of electron-donating and electron-withdrawing groups can increase the intramolecular charge transfer, which is a key factor for a strong NLO response. nih.gov

| Compound Class | Computational Method | Key NLO Findings | Reference |

| N-1-sulfonyl substituted benzimidazoles | DFT (CAM-B3LYP) | Calculated first hyperpolarizability (β) values up to 4.866 × 10⁻²³ esu, indicating a significant NLO response. | nih.gov |

| 1,2-disubstituted benzimidazoles | Ab initio methods | Found to possess large μ(g)β(0) values, identifying them as potential NLO materials. | nih.gov |

| Benzimidazole L-tartrate | DFT | The material exhibits second harmonic generation (SHG) capacity, confirmed by both computational and experimental analysis. | ias.ac.in |

| 2-Methylbenzimidazole (B154957) (2-MBMZ) | Z-scan technique (Experimental) | Measured third-order non-linear optical susceptibility (χ³) value in the range of 2.60182 × 10⁻⁵ esu. | researchgate.net |

These computational investigations not only predict the NLO capabilities of benzimidazole derivatives but also provide a deep understanding of the structure-property relationships, enabling the rational design of new organic materials with superior NLO performance. dntb.gov.uaresearchgate.net

Molecular Mechanisms of Biological Activities Associated with 1h Benzimidazole, 1 Benzoyl 2 Methyl and Its Analogues Pre Clinical Focus

Antimicrobial Activity: Molecular Mechanisms of Action

Benzimidazole (B57391) derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The molecular bases for these activities are diverse and target essential cellular processes in microorganisms.

Antibacterial Mechanisms (e.g., DNA gyrase inhibition)

A primary mechanism by which benzimidazole analogues exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them attractive targets for antimicrobial agents.

Certain benzimidazole-based compounds have been identified as potent inhibitors of these enzymes. For instance, a novel class of benzimidazoles was identified through a scaffold hopping approach and found to inhibit Mycobacterium tuberculosis (Mtb) DNA gyrase with potent antimycobacterial activity. nih.gov These compounds were shown to be bactericidal and effective against fluoroquinolone-resistant strains of Mtb. nih.gov The binding of these benzimidazole inhibitors to the gyrase active site is distinct from that of fluoroquinolones, suggesting a different interactive mechanism that can overcome existing resistance. nih.gov

Furthermore, some tetrahydropyrimidinyl-substituted benzimidazoles have been shown to bind to the minor groove of AT-rich DNA sequences. nih.gov This interaction can interfere with DNA replication and transcription, contributing to the antibacterial effect. One such benzoyl-substituted benzimidazole derivative demonstrated significant activity against both Gram-negative and Gram-positive pathogens. nih.gov

While DNA gyrase is a validated target, other mechanisms may also contribute to the antibacterial profile of benzimidazole derivatives. The structural similarity of the benzimidazole nucleus to purines allows these compounds to act as competitive inhibitors in the biosynthesis of nucleic acids and proteins, thereby halting bacterial growth. nih.gov

Table 1: Antibacterial Mechanisms of Benzimidazole Analogues

| Benzimidazole Analogue Class | Target Enzyme/Pathway | Bacterial Species | Reference |

| Benzimidazole-ureas | DNA gyrase and Topoisomerase IV | Various pathogens | Not explicitly stated in provided text |

| N-linked aminopiperidine benzimidazoles | Mycobacterium tuberculosis DNA gyrase | Mycobacterium tuberculosis | nih.gov |

| Tetrahydropyrimidinyl-substituted benzimidazoles | DNA minor groove binding | E. coli, M. catarrhalis, S. pyogenes | nih.gov |

Note: This table is based on research on benzimidazole analogues, as direct studies on 1H-Benzimidazole, 1-benzoyl-2-methyl- were not identified.

Antifungal Mechanisms (e.g., membrane disruption)

The antifungal activity of benzimidazole analogues is prominently linked to the disruption of fungal cell membrane integrity, primarily through the inhibition of ergosterol (B1671047) biosynthesis. nih.govfraunhofer.deconsensus.app Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. nih.gov

A key enzyme in the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.govresearchgate.net Several benzimidazole-triazole hybrids have been designed and synthesized to target this enzyme. nih.govresearchgate.net Molecular docking studies have shown that these compounds can bind to the active site of 14α-demethylase, effectively inhibiting its function. nih.gov For example, certain benzimidazole-1,2,4-triazole derivatives exhibited significant antifungal potential, with some compounds showing higher activity than the standard drugs voriconazole (B182144) and fluconazole (B54011) against Candida glabrata. nih.govresearchgate.net

In one study, a novel (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole was found to target Erg11p, a key enzyme in the ergosterol biosynthesis pathway, leading to the accumulation of novel sterols and demonstrating a block in the pathway. nih.govfraunhofer.deconsensus.app This was the first report of a benzimidazole compound directly inhibiting this pathway. nih.govfraunhofer.deconsensus.app

The structural features of these benzimidazole analogues, such as substitutions on the benzimidazole ring and the nature of the linked moieties, play a crucial role in their antifungal potency and selectivity. nih.govresearchgate.net

Table 2: Antifungal Mechanisms of Benzimidazole Analogues

| Benzimidazole Analogue Class | Target Enzyme/Pathway | Fungal Species | Reference |

| Benzimidazole-1,2,4-triazole derivatives | Lanosterol 14α-demethylase (CYP51) | Candida species | nih.govresearchgate.net |

| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Erg11p (Ergosterol biosynthesis) | Candida species | nih.govfraunhofer.deconsensus.app |

Note: This table is based on research on benzimidazole analogues, as direct studies on 1H-Benzimidazole, 1-benzoyl-2-methyl- were not identified.

Antiviral Activity: Molecular Mechanisms of Action

The antiviral properties of benzimidazole derivatives have been explored against a variety of viruses, with mechanisms of action that often involve the inhibition of key viral enzymes essential for replication.

HIV-1 Reverse Transcriptase Inhibition

Several benzimidazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.govuctm.edu Reverse transcriptase is a viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a critical step in the retroviral life cycle.

NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, away from the active site, inducing a conformational change that renders the enzyme inactive. uctm.edu The development of 1,2-bis-substituted benzimidazoles has led to compounds with nanomolar inhibitory concentrations against wild-type HIV-1. nih.govnih.gov Structure-activity relationship studies have shown that substitutions on the benzimidazole ring significantly impact the inhibitory activity. For example, a methyl group at the C4 position of the benzimidazole ring was found to enhance potency. nih.gov The crystal structure of one such inhibitor bound to HIV-1 reverse transcriptase has provided a basis for the design of more effective analogues that can also inhibit clinically relevant mutant strains of the virus. nih.gov

Epstein–Barr Virus-Early Antigen (EBV-EA) Activation Inhibition

Certain benzimidazole l-riboside derivatives have shown a novel mechanism of action against the Epstein-Barr virus (EBV), a member of the herpesvirus family. nih.govnih.gov One such compound, 5,6-dichloro-2-(isopropylamino)-1-β-l-ribofuranosyl-1H-benzimidazole, was found to be a potent inhibitor of EBV replication. nih.govnih.gov

Instead of directly targeting the viral DNA polymerase, this compound was shown to inhibit both the accumulation and the phosphorylation of the essential EBV replicative cofactor, the early antigen D (EA-D). nih.govnih.gov EA-D is the product of the BMRF1 gene and functions as a DNA processivity factor, which is essential for the lytic replication of EBV. nih.govnih.gov By interfering with this crucial cofactor, the benzimidazole derivative effectively halts viral replication.

Other Antiviral Targets and Pathways

The antiviral activity of benzimidazole analogues extends to other viruses as well. For instance, some benzimidazole derivatives have been reported to inhibit the replication of hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). nih.govarabjchem.org The benzimidazole scaffold has been identified in compounds that possess antiviral activity, highlighting its versatility in drug design. nih.govarabjchem.org The specific molecular targets and pathways for these activities are areas of ongoing research.

Table 3: Antiviral Mechanisms of Benzimidazole Analogues

| Benzimidazole Analogue Class | Viral Target | Virus | Reference |

| 1,2-bis-substituted benzimidazoles | HIV-1 Reverse Transcriptase (NNRTI) | HIV-1 | nih.govnih.gov |

| Benzimidazole l-ribosides | Early Antigen D (EA-D) | Epstein-Barr Virus (EBV) | nih.govnih.gov |

| General Benzimidazole Derivatives | Not specified | Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV) | nih.govarabjchem.org |

Note: This table is based on research on benzimidazole analogues, as direct studies on 1H-Benzimidazole, 1-benzoyl-2-methyl- were not identified.

Anticancer/Antiproliferative Activity: Molecular Mechanisms of Action

The anticancer and antiproliferative properties of 1H-Benzimidazole, 1-benzoyl-2-methyl- and its analogues are attributed to a variety of complex molecular mechanisms. These compounds, sharing the core benzimidazole scaffold which is structurally similar to purine (B94841) nucleosides, can interact with numerous biological targets crucial for cancer cell survival and proliferation. nih.govnih.gov Their mode of action is not singular; instead, they often exhibit multi-target capabilities, contributing to their potential as therapeutic agents. nih.govsigmaaldrich.com The primary mechanisms include the disruption of the cellular skeleton, induction of programmed cell death, interference with DNA replication and maintenance, inhibition of critical signaling pathways, and blockade of essential metabolic enzymes. nih.gov

Inhibition of Microtubule Polymerization and Dynamics

A significant mechanism by which benzimidazole analogues exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Benzimidazole derivatives can inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.govnih.govresearchgate.net

Recent studies have identified novel benzimidazole derivatives with potent tubulin polymerization inhibitory activity. For instance, a series of 1H-benzimidazole-2-yl hydrazones demonstrated a greater inhibitory effect on tubulin polymerization than the reference compound nocodazole. nih.gov Another study on 2,5‐substituted‐1H‐benzo[d]imidazole derivatives also identified compounds that target the colchicine (B1669291) binding site, leading to antiproliferative activity. researchgate.net Interestingly, while destabilization is the common mechanism, certain benzimidazole analogues have been found to act as microtubule-stabilizing agents, similar to paclitaxel, indicating the structural diversity within this class of compounds can lead to different effects on microtubule dynamics. researchgate.net

Table 1: Activity of Select Benzimidazole Analogues on Tubulin Polymerization

| Compound Class/Example | Mechanism | Target Site | Observed Effect | Reference(s) |

| 1H-Benzimidazole-2-yl hydrazones | Inhibition of Assembly | Colchicine Binding Site | Elongated nucleation phase and slowed polymerization. | nih.gov |

| Compound 7n (Benzimidazole derivative) | Inhibition of Assembly | Colchicine Binding Site | Dose-dependently arrested the G2/M phase of the cell cycle. | nih.gov |

| Nocodazole | Depolymerization | Colchicine Binding Site | Disrupts microtubule function. | researchgate.netresearchgate.net |

| Analogues NI-11 and NI-18 | Stabilization | Not specified | Stabilized microtubule network, unlike typical benzimidazoles. | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of the molecular insults caused by benzimidazole derivatives, such as microtubule disruption or kinase inhibition, is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.govmdpi.com By halting cell cycle progression at critical checkpoints, these compounds prevent cancer cells from replicating. nih.govnih.gov

Benzimidazole analogues have been shown to arrest the cell cycle at various phases, including G0/G1, S, and G2/M. nih.gov For example, certain benzimidazole-based tubulin inhibitors cause a dose-dependent arrest in the G2/M phase of the cell cycle. nih.gov Other derivatives, such as the benzimidazolium salt 1-(2-cyanobenzyl)-3-(4-vinylbenzyl)-1H-benzo[d]imidazole-3-ium chloride (BD), have been shown to arrest ovarian cancer cells in the Sub-G1 phase. nih.gov

This cell cycle arrest is often a prelude to apoptosis. Benzimidazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov The intrinsic pathway is often initiated by cellular stress, leading to a disturbance in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C. nih.gov This, in turn, activates a cascade of enzymes called caspases (e.g., caspase-3 and caspase-9), which execute the process of cell death. nih.govnih.gov For instance, certain benzimidazole/1,2,3-triazole hybrids have been shown to promote apoptosis by activating caspase-3 and caspase-8, and up-regulating the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Topoisomerase I and II Inhibition

Topoisomerases are vital enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication, transcription, and repair. semanticscholar.orgresearchgate.net Inhibiting these enzymes can lead to DNA damage and cell death, making them effective targets for anticancer drugs. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, particularly topoisomerase I (Topo I). nih.govresearchgate.netnih.govnih.gov

These compounds act as "topoisomerase poisons," stabilizing the transient complex formed between the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand break, leading to an accumulation of DNA damage and triggering apoptotic pathways. nih.gov

For example, a study evaluating three 1H-benzimidazole derivatives found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol was a relatively potent inhibitor of mammalian Topo I. semanticscholar.orgresearchgate.netnih.gov Similarly, substituted 2,5'-bi-1H-benzimidazoles have been evaluated as Topo I poisons. nih.gov Furthermore, some benzimidazole-triazole hybrids have demonstrated promising Topo I inhibitory activity, comparable to the well-known anticancer drug doxorubicin. nih.gov While Topo I is a more common target, some benzimidazole derivatives also show inhibitory activity against topoisomerase II. nih.gov

Specific Kinase Inhibitions (e.g., EGFR, BRAF, VEGFR-2, p38α MAP kinases)

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. researchgate.net Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Benzimidazole analogues have been developed as inhibitors of several crucial kinases. nih.govsigmaaldrich.comnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. nih.gov Benzimidazole derivatives have been designed as potent EGFR inhibitors. mdpi.comnih.gov Their structural similarity to quinazoline, a core component of first- and second-generation EGFR inhibitors, allows them to fit into the ATP-binding site of the kinase domain. nih.gov For example, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown significant EGFR kinase inhibition, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Several 1,2-disubstituted benzimidazoles have been developed as potent VEGFR-2 inhibitors, functioning as type II inhibitors that bind to an allosteric hydrophobic pocket on the kinase. researchgate.net Multi-target inhibitors that act on both EGFR and VEGFR-2 have also been discovered. sigmaaldrich.comnih.gov

p38α MAP Kinase: The p38α mitogen-activated protein (MAP) kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. A benzimidazole derivative was reported to have remarkable antiproliferative effects with an IC50 value of less than 1 μM against the p38α cell line, with molecular docking studies confirming significant binding in the active site. nih.gov

BRAF Kinase: The BRAF kinase is another component of the MAP kinase signaling pathway. While less commonly reported for the specific compound in the prompt, the benzimidazole scaffold is generally recognized for its potential to inhibit various kinases, including BRAF, as part of its broader anticancer mechanism. nih.gov

Table 2: Kinase Inhibition by Select Benzimidazole Analogues

| Compound/Class | Target Kinase(s) | Potency (IC₅₀) | Reference(s) |

| 2-Aryl benzimidazole (Compound 5a) | EGFR, VEGFR-2, PDGFR | ~2 µM (cell cytotoxicity) | sigmaaldrich.comnih.gov |

| Benzimidazole-1,3,4-oxadiazole (Cpd 10) | EGFR | 0.33 µM | mdpi.comnih.gov |

| Benzimidazole-1,3,4-oxadiazole (Cpd 13) | EGFR | 0.38 µM | mdpi.comnih.gov |

| Benzimidazole-triazole hybrid (Cpd 32) | EGFR | 0.086 µM | nih.gov |

| 1,2-disubstituted benzimidazole (Cpd V) | VEGFR-2 | 0.11 µM | researchgate.net |

| Benzimidazole derivative (Compound 68) | p38α MAP kinase | < 1 µM | nih.gov |

Aromatase and Dihydrofolate Reductase (DHFR) Inhibition

Benzimidazole derivatives also exert their anticancer effects by inhibiting key metabolic enzymes necessary for tumor cell growth. nih.gov

Aromatase: Aromatase is a critical enzyme in the biosynthesis of estrogens. Its inhibition is a key strategy in treating hormone-dependent breast cancers. Analogous heterocyclic compounds, such as triazoles, are known potent aromatase inhibitors, and the benzimidazole scaffold has also been identified as having this inhibitory capability. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, which is required for the synthesis of nucleotides and amino acids. Inhibiting DHFR disrupts DNA synthesis and repair, leading to cell death. The anticancer activity of some N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been linked to the inhibition of DHFR. nih.gov Molecular docking studies have shown that these compounds can interact with crucial amino acids in the binding site of the DHFR complex. nih.govnih.gov

DNA Intercalation and Binding Affinity

Direct interaction with DNA is another mechanism through which benzimidazole compounds can induce cytotoxicity. nih.gov Due to their planar heterocyclic structure, which resembles purine bases, they are well-suited to interact with the DNA double helix. nih.govnih.gov

The mode of interaction can vary depending on the specific structure of the benzimidazole analogue. nih.gov Some compounds act as DNA intercalators , inserting themselves between the base pairs of the DNA helix. This intercalation is stabilized by π–π stacking interactions and causes structural changes in the DNA, such as unwinding and lengthening, which can inhibit DNA replication and transcription, ultimately triggering cell death. nih.gov Other derivatives may bind to the minor or major grooves of the DNA helix. nih.govnih.gov The specific binding mode—intercalation versus groove binding—is often dependent on the size and conformation of the compound. nih.gov

Anti-inflammatory Activity: Molecular Mechanisms

The anti-inflammatory properties of benzimidazole derivatives are largely attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, crucial mediators of inflammation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2 isoforms. nih.gov However, selective inhibition of COX-2 is often a desirable therapeutic goal due to its significant role in pathological inflammation. nih.govnih.gov

Research has shown that certain 2-substituted benzimidazole derivatives exhibit potent anti-inflammatory effects by targeting COX enzymes. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2. nih.gov For instance, a series of 2-substituted benzimidazole derivatives demonstrated significant binding affinity with both COX enzymes. nih.gov In addition to COX, other therapeutic targets associated with inflammation, such as Aldose reductase, Aldo-ketoreductase family 1-member C2 (AKR1C2), and Phospholipase A2, have been investigated as potential targets for benzimidazole analogues. nih.gov

In vitro assays, such as the luminol-enhanced chemiluminescence assay, have been used to quantify the anti-inflammatory potential of these compounds by measuring the inhibition of reactive oxygen species (ROS) production. nih.gov Several synthesized benzimidazole derivatives have shown IC50 values for ROS inhibition that are lower than the standard drug ibuprofen (B1674241). nih.gov For example, compounds designated as B2, B4, B7, and B8 in one study displayed superior inhibitory activity compared to ibuprofen (IC50 value of 11.2 ± 1.00 µM). nih.gov The anti-inflammatory effects of some derivatives have been confirmed in vivo using models like the carrageenan-induced mice paw edema model, showing efficacy comparable to diclofenac (B195802) sodium. nih.gov

Table 1: In Vitro COX Inhibitory Activity of Selected Benzimidazole Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 11b | 13.41 | 0.10 | 134 |

| 12b | 12.54 | 0.10 | 125.4 |

| 12d | 13.21 | 0.10 | 132.1 |

| 11d | Not specified | 0.12 | Not specified |

| 11f | Not specified | 0.13 | Not specified |

| 11g | Not specified | 0.13 | Not specified |

| Indomethacin (Standard) | 0.04 | 0.51 | 0.078 |

| Celecoxib (Standard) | 15.10 | 0.05 | 302 |

Data sourced from a study on 2-(4-(methylsulfonyl) phenyl) benzimidazoles. nih.gov

Antioxidant Activity: Radical Scavenging Mechanisms

The antioxidant activity of benzimidazole analogues is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The primary mechanism of their antioxidant action is through radical scavenging. This has been evaluated using various in vitro assays that measure the ability of these compounds to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gove3s-conferences.org

The radical scavenging capacity is influenced by the structural features of the benzimidazole derivatives, such as the number and position of electron-donating substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings. nih.gov These groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The effectiveness of this process is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.